molecular formula C16H19N3OS B4051282 3-methyl-5-[2-methyl-4-(1-pyrrolidinyl)benzylidene]-2-thioxo-4-imidazolidinone

3-methyl-5-[2-methyl-4-(1-pyrrolidinyl)benzylidene]-2-thioxo-4-imidazolidinone

Cat. No.: B4051282
M. Wt: 301.4 g/mol
InChI Key: HYNICPDTWRKXAI-UVTDQMKNSA-N
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Description

3-methyl-5-[2-methyl-4-(1-pyrrolidinyl)benzylidene]-2-thioxo-4-imidazolidinone is a useful research compound. Its molecular formula is C16H19N3OS and its molecular weight is 301.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 301.12488341 g/mol and the complexity rating of the compound is 470. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Functionalization of Heterocyclic Compounds

Heterocyclic compounds, including imidazolidinones and thiazolidinones, play a significant role in medicinal chemistry due to their diverse biological activities. Studies have shown the synthesis and functionalization of these compounds can lead to the development of novel derivatives with potential pharmacological properties.

For example, the work by Stanovnik et al. (2002) on the synthesis of 1,4-dihydropyridine derivatives from imidazolone and thiazolidinone compounds underlines the importance of these heterocycles in generating compounds with varied yields and potential biological activities (Stanovnik et al., 2002). Similarly, Kamila et al. (2011) explored microwave-assisted synthesis of novel functionalized hydantoin derivatives, leading to 5-(Z) arylidene-4H-imidazoles, showcasing an efficient method for synthesizing imidazole derivatives (Kamila et al., 2011).

Antibacterial and Antifungal Activities

The search for new antimicrobial agents is a continuous endeavor in pharmaceutical research. The synthesis of new 5-imino-4-thioxo-2-imidazolidinone derivatives with various substitutions has been reported to show significant antibacterial and antifungal activities. Ammar et al. (2016) synthesized a series of these derivatives, highlighting the potential of such compounds in developing new antimicrobial agents (Ammar et al., 2016).

Antioxidant Properties

Antioxidants play a crucial role in protecting against oxidative stress and related diseases. The synthesis and characterization of pyrimidine derivatives with antioxidant properties have been explored, as demonstrated by Akbas et al. (2018), who synthesized tetrahydro-2-thioxo pyrimidine derivatives and evaluated their antioxidant properties, providing insights into the design of new antioxidant agents (Akbas et al., 2018).

Schistosomicidal Activity

Compounds with schistosomicidal activity are vital for the treatment of schistosomiasis, a parasitic disease affecting millions worldwide. Albuquerque et al. (2005) described the synthesis and schistosomicidal activity of substituted thioxo-imidazolidine compounds, indicating the potential of these derivatives in developing new treatments for schistosomiasis (Albuquerque et al., 2005).

Properties

IUPAC Name

(5Z)-3-methyl-5-[(2-methyl-4-pyrrolidin-1-ylphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3OS/c1-11-9-13(19-7-3-4-8-19)6-5-12(11)10-14-15(20)18(2)16(21)17-14/h5-6,9-10H,3-4,7-8H2,1-2H3,(H,17,21)/b14-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYNICPDTWRKXAI-UVTDQMKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N2CCCC2)C=C3C(=O)N(C(=S)N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)N2CCCC2)/C=C\3/C(=O)N(C(=S)N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-methyl-5-[2-methyl-4-(1-pyrrolidinyl)benzylidene]-2-thioxo-4-imidazolidinone
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3-methyl-5-[2-methyl-4-(1-pyrrolidinyl)benzylidene]-2-thioxo-4-imidazolidinone
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3-methyl-5-[2-methyl-4-(1-pyrrolidinyl)benzylidene]-2-thioxo-4-imidazolidinone
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3-methyl-5-[2-methyl-4-(1-pyrrolidinyl)benzylidene]-2-thioxo-4-imidazolidinone
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3-methyl-5-[2-methyl-4-(1-pyrrolidinyl)benzylidene]-2-thioxo-4-imidazolidinone
Reactant of Route 6
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3-methyl-5-[2-methyl-4-(1-pyrrolidinyl)benzylidene]-2-thioxo-4-imidazolidinone

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.